N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a bithiophene moiety, which consists of two thiophene rings fused together . The hydroxyethyl group suggests the presence of an alcohol functional group.
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Techniques such as melting point analysis, molecular weight determination, and viscosity measurements could be used to analyze these properties .Scientific Research Applications
Fluorescent Chemosensors
Fluorescent compounds play a crucial role in sensing applications. The synthesis of this compound involves a classical Schiff-base reaction between 1,5-bis(2-aminophenoxy)-3-oxapentane (A) and 2,2´-bithiophene carbaldehyde (B) . The resulting compound, denoted as “L,” combines two sensing sites: a polyoxa chain with phenolic units and two bithiophene chromophores. Researchers can explore its potential as a fluorescent chemosensor for detecting specific analytes due to its C=N donor group.
Organic Field-Effect Transistors (OFETs)
The π-conjugated structure of bithiophene derivatives makes them interesting candidates for organic electronics. By incorporating N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide into organic semiconductors, researchers can explore its performance in OFETs . Its charge transport properties and stability under ambient conditions are essential factors to investigate.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S2/c26-18(22-10-9-21(30-22)15-11-12-29-14-15)13-25-24(27)23-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)23/h1-12,14,18,23,26H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBBFJQDOZFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.